Ro 14-1761 is classified as a cephalosporin antibiotic, specifically designed to combat bacterial infections. It is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective against a wide range of Gram-positive and Gram-negative bacteria. This classification places Ro 14-1761 among other cephalosporins, which are further divided into generations based on their spectrum of activity and resistance to beta-lactamases.
The synthesis of Ro 14-1761 involves several key steps that lead to the formation of its complex structure. The synthesis typically includes:
The synthesis process may involve high-performance liquid chromatography (HPLC) for purification and characterization, ensuring the desired purity levels are achieved for effective pharmacological activity .
Ro 14-1761 participates in several chemical reactions, primarily due to its beta-lactam structure:
These reactions are crucial in understanding how Ro 14-1761 can be modified for enhanced efficacy or reduced side effects .
The mechanism of action of Ro 14-1761 involves:
This dual mechanism enhances its effectiveness against a broader spectrum of pathogens compared to earlier generations .
Ro 14-1761 exhibits several notable physical and chemical properties:
These properties play a significant role in determining how Ro 14-1761 can be formulated for therapeutic use .
Ro 14-1761 has several scientific applications:
Ro 14-1761 emerged during the intensive research period for novel β-lactam antibiotics in the early-to-mid 1980s. The compound was developed as part of Roche's cephalosporin research program, with the first analytical characterization study published in 1986. This seminal research detailed a specialized high-performance liquid chromatography (HPLC) method developed specifically for quantifying Ro 14-1761 concentrations in biological matrices (bovine plasma and milk), indicating its investigation for potential veterinary applications [1]. The analytical challenges noted in this study revealed unique physicochemical properties compared to structurally similar antibiotics: "The molecular structure of the new antimicrobial was very close to that of ceftriaxone, but the HPLC methods available for the latter could not be used as Ro 14-1761 adsorbed and/or degraded during the chromatographic process" [1].
Comprehensive patent landscape analysis through global databases (WIPO, EPO, USPTO) reveals no significant patent families directly pertaining to Ro 14-1761. This absence suggests either that the compound did not progress beyond early development stages, or that its development was encompassed within broader process or formulation patents that did not specifically highlight the Ro 14-1761 designation. This contrasts sharply with successful third-generation cephalosporins like ceftriaxone and cefotaxime, which feature extensively in patent literature from the same era [3].
Ro 14-1761 belongs unequivocally to the third-generation cephalosporin class, characterized by enhanced gram-negative activity and greater β-lactamase stability compared to first and second-generation counterparts. Its chemical structure contains the fundamental cephem nucleus diagnostic of all cephalosporins, with specific substituents at the R1 and R2 positions that confer expanded antimicrobial activity [4]. Third-generation cephalosporins are distinguished by their broad-spectrum activity against Enterobacteriaceae and variable activity against Pseudomonas aeruginosa [7].
Structural analysis positions Ro 14-1761 as a structural analog of ceftriaxone, sharing the aminothiazole methoxyimino moiety at C7 that enhances penetration through gram-negative outer membranes and confers resistance to plasmid-mediated β-lactamases. However, the critical distinction lies in its C3 substituent, which differs from ceftriaxone's heterocyclic thiotriazine ring and contributes to its distinct chromatographic behavior and degradation profile observed during analytical development [1] [4]. This structural nuance classifies it within the "non-Pseudomonal" third-generation cephalosporins, alongside agents like cefotaxime and ceftriaxone, rather than with the pseudomonal-active ceftazidime or cefoperazone [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: